molecular formula C18H10O6 B12193427 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No.: B12193427
M. Wt: 322.3 g/mol
InChI Key: JJONDMMLECJXPZ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a bifunctional coumarin derivative characterized by a chromen-2-one core substituted with hydroxyl groups at positions 7 and 8 and a 2-oxochromen-3-yl moiety at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications, including enzyme inhibition and metal chelation.

Properties

Molecular Formula

C18H10O6

Molecular Weight

322.3 g/mol

IUPAC Name

7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C18H10O6/c19-13-6-5-10-11(8-15(20)24-17(10)16(13)21)12-7-9-3-1-2-4-14(9)23-18(12)22/h1-8,19,21H

InChI Key

JJONDMMLECJXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4O)O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Resorcinol derivatives : 7,8-Dihydroxy substitution is achieved using 2,3-dihydroxyacetophenone or protected dihydroxy precursors.

  • β-Keto esters : Ethyl acetoacetate or its substituted analogs are employed to introduce the 4-(2-oxochromen-3-yl) moiety.

  • Acid catalysts : Concentrated sulfuric acid (75–98%) is typically used at 35–50°C for 5–8 hours, yielding the coumarin skeleton in >90% purity.

Key mechanistic steps :

  • Protonation of the β-keto ester carbonyl group by H₂SO₄, enhancing electrophilicity.

  • Nucleophilic attack by resorcinol’s hydroxyl groups, forming a keto-enol intermediate.

  • Cyclodehydration to generate the fused chromen-2-one system.

Optimization and Challenges

  • Temperature control : Excessive heat (>60°C) leads to sulfonation side reactions, reducing yield to <50%.

  • Substituent compatibility : The 2-oxochromen-3-yl group requires steric protection during condensation to prevent regioisomer formation.

  • Workup procedures : Neutralization with NaOH followed by silica gel chromatography (70% ethyl acetate/hexane) achieves >95% recovery.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior alternative to classical heating, significantly reducing reaction times and improving yields for heat-sensitive intermediates.

Protocol Development

  • Equipment : Multimode microwave reactor with temperature and pressure monitoring.

  • Conditions :

    • Power: 300–500 W

    • Temperature: 80–100°C

    • Time: 10–15 minutes

    • Solvent: Ethanol/water (3:1 v/v)

  • Yield enhancement : 92–95% vs. 75–80% via classical methods.

Advantages :

  • Rapid dielectric heating prevents thermal decomposition of dihydroxy groups.

  • Uniform temperature distribution minimizes byproducts from incomplete cyclization.

Protective Group Strategies

Given the reactivity of vicinal dihydroxy groups, protective group chemistry is critical for achieving regioselective functionalization.

Benzyl Protection

  • Step 1 : Treat 7,8-dihydroxy precursor with benzyl chloride (2.2 eq) in DMF/K₂CO₃ at 60°C for 4 hours.

  • Step 2 : Perform Pechmann condensation with protected intermediate.

  • Deprotection : Hydrogenolysis using Pd/C (10%) in ethanol at 40°C for 2 hours restores hydroxyl groups.

Efficiency metrics :

ParameterValue
Protection yield88–92%
Deprotection yield94–96%
Overall efficiency83–88%

Spectroscopic Characterization

Critical analytical data for verifying synthetic success:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.32 (s, 2H, 7,8-OH)

  • δ 8.21 (d, J = 8.4 Hz, 1H, H-5)

  • δ 7.89 (s, 1H, H-3 chromenone)

  • δ 6.85–6.92 (m, 4H, aromatic protons)

IR (KBr) :

  • 3420 cm⁻¹ (O-H stretch)

  • 1715 cm⁻¹ (C=O lactone)

  • 1620 cm⁻¹ (C=C aromatic)

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)Scalability
Classical Pechmann75–805–8 hrs90–92Industrial
Microwave-assisted92–9510–15 min98–99Lab-scale
Protected route83–886–8 hrs95–97Pilot-scale

Industrial Production Considerations

For large-scale synthesis (>100 kg batches):

  • Continuous flow reactors : Enhance heat/mass transfer vs. batch reactors.

  • Catalyst recycling : H₂SO₄ recovery via vacuum distillation reduces waste.

  • Quality control : Online HPLC monitoring ensures <0.5% impurity levels .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant Activity

Research indicates that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, thus reducing oxidative stress in biological systems.

Case Study: Antioxidant Capacity Evaluation

  • Objective : To assess the antioxidant capacity using the DPPH radical scavenging assay.
  • Methodology : The assay measures the reduction in DPPH radical concentration in the presence of the compound.
  • Results : The compound demonstrated a notable reduction in DPPH radicals, indicating strong antioxidant activity.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Study

  • Objective : To evaluate anti-inflammatory effects in LPS-stimulated macrophages.
  • Methodology : ELISA assays were employed to measure levels of TNF-alpha and IL-6.
  • Results : A significant decrease in TNF-alpha and IL-6 levels was observed, supporting its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

  • Objective : To investigate cytotoxic effects on breast cancer cells (MCF-7).
  • Methodology : MTT assay was performed to assess cell viability.
  • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Biological ActivityMethod UsedKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
Anti-inflammatoryELISADecreased TNF-alpha and IL-6 levels
AnticancerMTT AssayDose-dependent cytotoxicity in MCF-7 cells

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and physicochemical properties are influenced by substituent variations at positions 4, 7, and 6. Below is a comparative analysis with structurally related coumarins:

Compound Substituents Key Properties Biological Activity Reference
7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one - 7,8-dihydroxy
- 4-(2-oxochromen-3-yl)
- High polarity due to hydroxyl groups
- π-π interactions via 2-oxochromen
- Potential enzyme inhibition (e.g., TAO, PSF)
- Antioxidant/chelating activity
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one - 7,8-dihydroxy
- 4-(piperazinyl-methyl with methoxyphenyl)
- Bulky substituent enhances steric bulk
- Improved solubility in polar media
- Strong trypanocidal activity (GI₅₀: 0.046 µM)
- Binds TAO enzyme via X-ray evidence
7,8-Dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one - 7,8-dihydroxy
- 4-(methylaminomethyl)
- Chelates iron via dihydroxy and amine groups - Neuroprotective effects via iron chelation
- Inhibits lipid peroxidation
Umbelliferone (7-hydroxycoumarin) - 7-hydroxy
- No substitution at C4
- Lower molecular weight
- Moderate polarity
- Weak/no inhibition of carcinogen-induced neoplasia
Scopoletin (7-hydroxy-6-methoxycoumarin) - 7-hydroxy, 6-methoxy
- No substitution at C4
- Increased lipophilicity due to methoxy group - Marginal inhibitory activity against DMBA-induced tumors
5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one - 5,7-dihydroxy
- 3-(dimethylchromenyl)
- Extended π-system with fused chromen rings - Antioxidant and antimicrobial activity (unquantified)
7-[(2,6-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one - 4-(2-oxochromen-3-yl)
- 7-(dichlorophenylmethoxy)
- High lipophilicity from dichlorophenyl group - Undisclosed activity; structural analog for SAR studies

Key Findings

Substituent Effects on Bioactivity: Position 4: The 2-oxochromen-3-yl group in the target compound enables π-π stacking, critical for binding to enzymes like TAO and PSF . In contrast, bulkier groups (e.g., piperazinyl-methyl in ) enhance trypanocidal potency but may reduce blood-brain barrier permeability . Position 7/8: Dihydroxy groups enhance redox activity and metal chelation (e.g., iron in SH-SY5Y neuroblastoma cells ). Methoxy or methyl substitutions (e.g., scopoletin) reduce polarity and inhibitory efficacy against neoplasia .

Enzyme Binding Specificity: The target compound’s 2-oxochromen moiety mimics colchicine in TAO binding, as shown in docking studies (RMSD < 2 Å) . However, the piperazine-substituted analog in achieves higher trypanocidal activity due to stronger hydrogen bonding with TAO’s active site .

Solubility and Pharmacokinetics :

  • Polar substituents (e.g., hydroxyl groups) improve water solubility but may limit membrane permeability. Lipophilic groups (e.g., dichlorophenylmethoxy in ) enhance bioavailability but risk off-target interactions .

Biological Activity

7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a member of the coumarin family, exhibits a range of biological activities due to its unique chemical structure characterized by hydroxyl and carbonyl functional groups. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and antioxidant research.

Chemical Structure and Properties

The molecular formula of 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one is C15H10O5C_{15}H_{10}O_5. Its structure includes a chromone backbone with hydroxyl groups at positions 7 and 8, enhancing its reactivity and biological interactions.

Antitumor Activity

Research has demonstrated that 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one exhibits significant antitumor activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
HepG212.5Hepatocellular carcinoma
HCT11615.0Colon cancer
MCF710.0Breast cancer
PC314.0Prostate cancer

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Assay Type IC50 (µM)
DPPH25.0
ABTS20.0

These antioxidant properties contribute to its potential use in preventing diseases associated with oxidative stress, such as cancer and cardiovascular disorders .

Antimicrobial Activity

The antimicrobial efficacy of 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one has also been investigated. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.0
Escherichia coli20.0
Bacillus subtilis12.5
Aspergillus niger18.0

These results indicate its potential as a natural antimicrobial agent .

Case Studies

Several studies have focused on the therapeutic potential of coumarin derivatives, including 7,8-dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one:

  • Study on Cancer Cell Lines : A study published in the African Journal of Biomedical Research reported that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, demonstrating its potential as an antitumor agent .
  • Antioxidant Efficacy : Research highlighted in Phytochemistry Reviews discussed the antioxidant properties of coumarins and their derivatives, emphasizing their role in reducing oxidative stress markers in vitro.
  • Antimicrobial Studies : A comprehensive investigation published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various coumarin derivatives, including this compound, confirming their efficacy against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for 7,8-Dihydroxy-4-(2-oxochromen-3-yl)chromen-2-one and its analogs?

Methodological Answer: The synthesis of chromen-2-one derivatives typically involves cyclization reactions using phenolic precursors and β-keto esters or malonic acid. For example:

  • Stepwise condensation : Reacting substituted phenols with malonic acid in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂ as catalysts under reflux conditions .
  • Propargylation : Introducing propargyl groups via reaction with propargyl bromide in DMF using K₂CO₃ as a base, followed by cyclization to form the chromen-2-one core .
  • Hydrogen peroxide-mediated oxidation : Sodium hydroxide and hydrogen peroxide (30%) in ethanol can facilitate the formation of hydroxylated chromen-2-one scaffolds .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid byproducts like over-oxidized derivatives. Purification via recrystallization (e.g., ethanol) is critical for isolating high-purity compounds .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • UV-Vis : Confirm π→π* transitions in the chromen-2-one core (λmax ~ 270–320 nm).
    • NMR : Use ¹H/¹³C NMR to identify substituent patterns (e.g., hydroxyl protons at δ 9–12 ppm, carbonyl carbons at δ 160–180 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation pathways .
  • Crystallography :
    • X-ray diffraction : Refine crystal structures using SHELXL (for small molecules) or SHELXS (for phase determination). Validate hydrogen bonding (e.g., O–H···O interactions) and π-stacking with ORTEP-3 for graphical representation .

Data Contradiction Resolution : Cross-validate NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to resolve ambiguities in hydroxyl group assignments .

Advanced Research Questions

Q. How can QSAR models guide the design of chromen-2-one derivatives with enhanced bioactivity?

Methodological Answer:

  • Model Development :
    • Use a genetic function algorithm (GFA) to select descriptors (e.g., logP, polar surface area) correlating with bioactivity (e.g., pIC50 values) .
    • Validate models using internal cross-validation (Q²cv > 0.9) and external validation (R²pred > 0.7) .
  • Design Optimization :
    • Modify substituents (e.g., introduce hydrophobic groups like piperidine) to enhance binding to target residues (e.g., CYS530, LEU525 in ER+ receptors) .
    • Use Spartan 14.0 with DFT (B3LYP/6-31G*) to optimize 3D geometries and calculate electrostatic potential surfaces .

Case Study : A QSAR model with R² = 0.950 predicted 12 novel analogs, of which compound 10 showed the highest pIC50 (5.344) due to optimized hydrogen bonding and hydrophobic interactions .

Q. What strategies resolve discrepancies in crystallographic data of chromen-2-one derivatives?

Methodological Answer:

  • Refinement Protocols :
    • Use SHELXL for least-squares refinement with anisotropic displacement parameters. Address disorder by splitting occupancy ratios (e.g., 70:30) .
    • Validate hydrogen atom positions using DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve mismatches between experimental and theoretical bond lengths .
  • Twinned Data : Apply SHELXD for twin-law identification (e.g., two-fold rotation) and SHELXE for density modification in high-throughput phasing .

Example : Discrepancies in O–H···O bond distances (2.26–2.67 Å) were resolved by comparing ORTEP-generated ellipsoids with DFT-calculated hydrogen bond strengths .

Q. How to optimize multitarget-directed chromen-2-one derivatives using computational methods?

Methodological Answer:

  • Structure-Based Design :
    • Perform molecular docking (AutoDock Vina) against dual targets (e.g., MAO-B and acetylcholinesterase). Prioritize compounds with ΔG < -9 kcal/mol .
    • Use MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories.
  • Ligand Efficiency Metrics :
    • Optimize Lipinski’s parameters (MW < 500, logP < 5) while balancing hydrogen bond donors/acceptors .
    • Introduce trifluoromethyl (-CF₃) groups to enhance metabolic stability without compromising solubility .

Case Study : A multitarget derivative with a thiazole substituent showed IC50 = 0.12 µM for MAO-B inhibition and 0.45 µM for AChE, validated via in vitro enzyme assays .

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